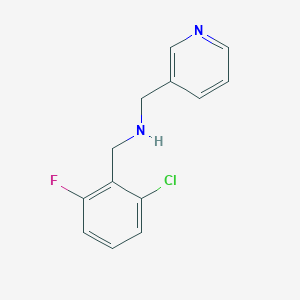

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-6-fluorobenzyl bromide, includes a benzene ring with chlorine and fluorine substituents . The exact molecular structure of “(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine” is not provided in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Chloro-6-fluorobenzyl alcohol include a molecular weight of 160.57 g/mol . The exact physical and chemical properties of “(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine” are not provided in the retrieved data.Applications De Recherche Scientifique

Fluorescent Sensors and Imaging

A study on the synthesis and characterization of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family highlighted the development of asymmetrically derivatized fluorescein-based dyes containing an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group. These sensors exhibit significant fluorescence turn-on upon Zn(II) addition and demonstrate improved selectivity for Zn(II) over other ions, with potential applications in biological imaging (Nolan et al., 2006).

Coordination Polymers

Research on the construction of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, resulted in the formation of structures with diverse conformational arrangements. These polymers exhibit interesting properties such as helical chains and solid-state luminescent emissions, hinting at potential applications in materials science and photonic devices (Zhang et al., 2013).

Catalysis

A study on palladacycles with normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core, involving the reaction of pyridin-2-ylmethyl-1H-indole-3-carbaldehyde with benzyl amine, revealed efficient catalysis for the Suzuki–Miyaura coupling and the allylation of aldehydes. These findings underscore the compound's utility in facilitating complex organic transformations (Singh et al., 2017).

Corrosion Inhibition

The corrosion inhibition of mild steel in hydrochloric acid by compounds including benzylidene-pyridine-2-yl-amine derivatives was explored, demonstrating the effectiveness of these compounds as corrosion inhibitors. This application is critical in industrial settings to enhance the longevity and durability of metal structures (Ashassi-Sorkhabi et al., 2005).

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVNLPRYCOWHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)nicotinamide](/img/structure/B470571.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]butanamide](/img/structure/B470573.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4-dimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470574.png)

![2-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B470576.png)

![2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B470579.png)

![4-chloro-N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B470582.png)

![2-chloro-N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B470680.png)

![2-bromo-N-[5-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B470681.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B470682.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470689.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470690.png)

![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B470691.png)